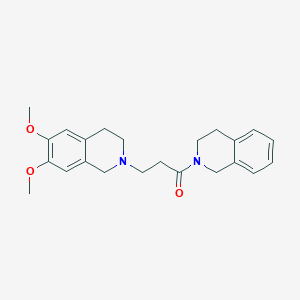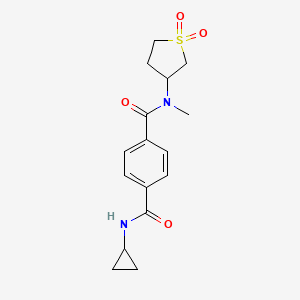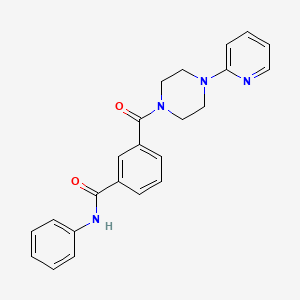
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP belongs to the class of piperazine derivatives and has a molecular formula of C27H32N6O.
Mecanismo De Acción
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves the inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has also been shown to decrease the levels of corticosterone, which is a stress hormone that is involved in the regulation of the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one also has a wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, there are also some limitations associated with the use of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one in lab experiments. For example, 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been shown to have low solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one. One potential area of research is the development of new drugs based on the structure of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one. Another area of research is the investigation of the effects of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further studies are needed to elucidate the long-term effects of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one on brain function and behavior.
Métodos De Síntesis
The synthesis of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves the reaction of 1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one with 4-phenylpiperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which makes it a potential candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(27-18-16-26(17-19-27)21-8-4-5-10-23-21)9-11-24-12-14-25(15-13-24)20-6-2-1-3-7-20/h1-8,10H,9,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOUSCQBPCKLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)




